N-(2,6-Dimethylphenyl)acetamide

Catalog No.
S702591
CAS No.
2198-53-0
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-Dimethylphenyl)acetamide

CAS Number

2198-53-0

Product Name

N-(2,6-Dimethylphenyl)acetamide

IUPAC Name

N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12)

InChI Key

NRPTXWYBRKRZES-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C

Synonyms

N-(2,6-Dimethylphenyl)acetamide; 2’,6’-Acetoxylidide; 2’,6’-Dimethylacetanilide; N-Acetyl-2,6-dimethylaniline; N-Acetyl-2,6-xylidine;

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C

High-Performance Liquid Chromatography

Gas-Liquid Chromatography

Nonsteroidal Anti-inflammatory Drug

Infrared Spectrum Analysis

N-(2,6-Dimethylphenyl)acetamide, also known as 2',6'-dimethylacetanilide, is an organic compound with the molecular formula C10H13NOC_{10}H_{13}NO. It is a derivative of acetanilide characterized by the substitution of two methyl groups at the 2 and 6 positions of the phenyl ring. This compound is primarily recognized for its role in the pharmaceutical industry, particularly as an intermediate in the synthesis of local anesthetics, including lidocaine .

  • Substitution Reactions: The compound can undergo substitution reactions at the amide nitrogen. For example, it can react with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide.
  • Oxidation and Reduction: Although less common, this compound can also participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

  • Chloroacetyl Chloride: Used to introduce a chloro group in substitution reactions.
  • Sodium Hydride: Employed for deprotonation reactions to create reactive intermediates.

N-(2,6-Dimethylphenyl)acetamide has been investigated for its biological properties:

  • Analgesic and Anti-inflammatory Properties: The compound has shown potential as an analgesic agent, contributing to its application in local anesthetics .
  • Pharmacological Studies: Research indicates that derivatives of this compound can interact with voltage-gated sodium channels, similar to lidocaine, which enhances its relevance in pain management .

The synthesis of N-(2,6-Dimethylphenyl)acetamide typically involves:

  • Reaction of 2,6-Dimethylaniline with Acetic Anhydride: This reaction occurs in the presence of a catalyst and usually requires heating to facilitate amide bond formation.
  • Industrial Production: In industrial settings, acetic acid may be used as a solvent along with sodium acetate as a catalyst. Elevated temperatures are employed to achieve high yields and purity.

N-(2,6-Dimethylphenyl)acetamide has several notable applications:

  • Pharmaceutical Intermediate: It serves as a critical intermediate in synthesizing local anesthetics like lidocaine.
  • Analytical Chemistry: The compound is utilized in chromatographic methods for determining various substances.
  • Biological Research: Investigated for its potential therapeutic effects in pain management and inflammation control .

Research on N-(2,6-Dimethylphenyl)acetamide has focused on its interactions with biological systems:

  • Molecular Docking Studies: These studies have explored how this compound interacts with sodium channels and other biological targets, providing insights into its pharmacological properties .
  • Electrophysiological Studies: Investigations into its effects on ion channels have demonstrated its potential efficacy as an anesthetic agent .

Several compounds share structural similarities with N-(2,6-Dimethylphenyl)acetamide. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
LidocaineDerived from N-(2,6-Dimethylphenyl)acetamideWidely used local anesthetic with strong sodium channel blocking activity .
AcetaminophenAcetanilide derivative without methyl substitutionsKnown for analgesic and antipyretic properties; lacks local anesthetic activity.
N-(4-Methylphenyl)acetamideSimilar acetamide structure but different phenyl substitutionExhibits different pharmacological effects compared to N-(2,6-Dimethylphenyl)acetamide.
N,N-Diethyl-m-toluamideContains diethylamino group instead of methyl groupsUsed as a local anesthetic but differs in potency and mechanism of action.

Uniqueness

N-(2,6-Dimethylphenyl)acetamide's unique substitution pattern on the phenyl ring imparts distinct chemical properties that enhance its utility as an intermediate in pharmaceutical synthesis. Its specific reactivity profile sets it apart from other acetamides and contributes to its significance in drug development .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.1

LogP

1.07 (LogP)

Appearance

Tan Solid

Melting Point

178-180°C

UNII

68GZI4J9FM

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2198-53-0

Wikipedia

N-acetyl-2,6-xylidine

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Acetamide, N-(2,6-dimethylphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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